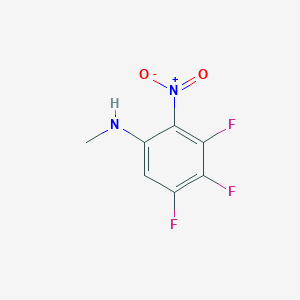
N-Methyl-2-nitro-3,4,5-trifluoroaniline
Description
N-Methyl-2-nitro-3,4,5-trifluoroaniline is a fluorinated aromatic amine characterized by a nitro group at position 2, three fluorine atoms at positions 3, 4, and 5, and a methyl group attached to the nitrogen of the aniline backbone. Fluorinated nitroanilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance stability and reactivity .
Properties
CAS No. |
1346521-33-2 |
|---|---|
Molecular Formula |
C7H5F3N2O2 |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
3,4,5-trifluoro-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H5F3N2O2/c1-11-4-2-3(8)5(9)6(10)7(4)12(13)14/h2,11H,1H3 |
InChI Key |
WZQPNRSDHWCMEL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Differences
Substituent Effects: The nitro group at position 2 in N-Methyl-2-nitro-3,4,5-trifluoroaniline enhances electrophilic substitution resistance compared to non-nitrated analogs like 2,3,5-trifluoroaniline . Fluorine atoms at positions 3, 4, and 5 increase lipophilicity and metabolic stability, making the compound suitable for bioactive molecule design.
Synthetic Accessibility :
- 2-Nitro-3,4,5-trifluoroaniline (CAS 882068-89-5) is synthesized via continuous-flow microreactors, achieving higher yields and purity compared to batch processes .
- N-Methyl derivatives (e.g., N-Methyl-2-nitro-4-(trifluoromethyl)aniline) require controlled methylation steps, often using methyl iodide or dimethyl sulfate under basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


